3-(3-methylbutyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Key structural attributes include:
- Position 2: A sulfanyl-linked 1,2,4-oxadiazole moiety substituted with a 2-methylphenyl group. The oxadiazole ring is electron-deficient, enabling hydrogen bonding and π-π interactions, while the methylphenyl group introduces steric bulk.
Properties
IUPAC Name |
3-(3-methylbutyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-13(2)8-10-25-20(26)18-16(9-11-28-18)22-21(25)29-12-17-23-19(24-27-17)15-7-5-4-6-14(15)3/h4-7,9,11,13H,8,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMBMDOTRQAPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CCC(C)C)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methylbutyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thieno[3,2-d]pyrimidine derivatives that have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.
Structural Overview
The compound features a complex structure incorporating a thieno[3,2-d]pyrimidine core, which is known for its pharmacological properties. The presence of a sulfanyl group and an oxadiazol moiety enhances its potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to the target compound have shown promising results against various cancer cell lines.
- Case Study : A derivative of thieno[3,2-d]pyrimidine demonstrated an IC50 value of 0.55 μM against SU-DHL-6 lymphoma cells, indicating potent antiproliferative effects . This suggests that the target compound may also possess similar activities due to structural similarities.
Antibacterial Properties
Thieno[3,2-d]pyrimidine derivatives are also recognized for their antibacterial activities. They inhibit key enzymes involved in bacterial survival.
- Mechanism : The inhibition of flavin-dependent thymidylate synthase has been noted as a critical mechanism through which these compounds exert their antibacterial effects .
Antifungal Effects
While specific data on antifungal activity for the target compound is limited, related derivatives have shown promising antifungal properties. The structural features that confer antibacterial activity may similarly enhance antifungal efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives.
| Compound | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 12e | Substituted thieno[3,2-d]pyrimidine | Antitumor (IC50 = 0.55 μM) | Induces apoptosis in lymphoma cells |
| 1 | Pyrido[2,3-d]pyrimidine | Antibacterial | Inhibits flavin-dependent thymidylate synthase |
| 23dd | Oxadiazol derivative | Wnt signaling modulation | Enhances drug-like properties |
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Enzyme Inhibition : Many derivatives act as inhibitors of enzymes critical to cancer cell proliferation and bacterial survival.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various pathways.
- Modulation of Signaling Pathways : Compounds like 23dd interact with signaling pathways (e.g., Wnt signaling) to exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Analysis
The following compounds share structural similarities with the target molecule:
Key Observations :
- Oxadiazole vs. Oxazole : The target’s 1,2,4-oxadiazole () offers greater metabolic stability compared to oxazole () due to reduced ring strain and stronger hydrogen-bonding capacity .
- Aromatic Substitutents : The 2-methylphenyl group on the oxadiazole (target) may reduce steric hindrance compared to 2-chlorophenyl (), favoring interactions with hydrophobic enzyme pockets .
Calculated Properties
| Property | Target Compound | Compound | Compound | Compound |
|---|---|---|---|---|
| Molecular Weight | ~472.6 g/mol | ~498.9 g/mol | ~318.4 g/mol | ~437.5 g/mol |
| LogP (Predicted) | 4.2 | 3.8 | 2.8 | 3.5 |
| Hydrogen Bond Acceptors | 7 | 8 | 4 | 6 |
Insights :
Hypothesized Bioactivity
- Kinase Inhibition: The thieno-pyrimidinone core is associated with ATP-binding site interactions. The 3-methylbutyl group may enhance selectivity for lipid-rich kinase domains .
- Antimicrobial Potential: Oxadiazole-containing analogs () show activity against bacterial pathogens, suggesting the target compound may share this trait .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
